molecular formula C14H6Cl2O2 B8653314 1,3-Dichloroanthraquinone CAS No. 602-73-3

1,3-Dichloroanthraquinone

Cat. No.: B8653314
CAS No.: 602-73-3
M. Wt: 277.1 g/mol
InChI Key: ZQNAPBOSLCTZIB-UHFFFAOYSA-N
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Description

However, extensive research is available for structurally similar dichloroanthraquinone isomers, such as 1,8-dichloroanthraquinone (1,8-DCAQ), 1,5-dichloroanthraquinone (1,5-DCAQ), and 2,6-dichloroanthraquinone (2,6-DCAQ).

Properties

CAS No.

602-73-3

Molecular Formula

C14H6Cl2O2

Molecular Weight

277.1 g/mol

IUPAC Name

1,3-dichloroanthracene-9,10-dione

InChI

InChI=1S/C14H6Cl2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H

InChI Key

ZQNAPBOSLCTZIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

Property 1,8-DCAQ 1,5-DCAQ 2,6-DCAQ
Crystallinity Forms crystalline thin films (bandgap ~3.1 eV) after annealing . Derivatives like 1,5-di(3-hydroxypropoxy)anthraquinone exhibit defined melting points (170–171°C) . PAQS isomers exhibit spatial arrangement-dependent charge distribution .
Reactivity Undergoes antiperiplanar elimination during reduction ; electrophilic substitution favored at chloro positions . Reacts with Na2S to form conductive polymers ; nucleophilic substitution at chlorine sites . Chlorine substituents reduce carbonyl accessibility, impacting redox activity .
Solubility Blends homogeneously with PVDF for membrane fabrication . Low solubility in polar solvents due to symmetric chlorination . Improved solubility in organic electrolytes for battery applications .

Electrochemical Performance

Compound Application Key Findings References
1,8-DCAQ Organic sodium-ion batteries Forms PAQS with 1,5-DCAQ; stable capacity retention at 0°C due to efficient π-π stacking .
1,5-DCAQ Electrode material PAQS derivatives show high specific capacity (220 mAh/g) and extended cycle life .
2,6-DCAQ Low-temperature batteries Lower capacity utilization compared to 1,5- and 1,8-PAQS due to steric hindrance .

Mechanistic and Structural Insights

  • 1,8-DCAQ : Reduction with Na2S2O4 proceeds via a cis-diol intermediate, confirmed by X-ray crystallography . Its planar structure enables strong π-π interactions, critical for thin-film electronics .
  • 1,5-DCAQ: Symmetric chlorination across the anthraquinone core enhances charge delocalization in PAQS, improving conductivity .
  • 2,6-DCAQ : Chlorine substituents at the 2,6-positions create steric barriers, reducing accessibility to carbonyl groups during redox reactions .

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